molecular formula C27H34N2O4 B11630815 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630815
M. Wt: 450.6 g/mol
InChI Key: XWWGHRPUFQYTQO-WJTDDFOZSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as dimethylamino, ethoxy, methylbenzoyl, hydroxy, and propan-2-yl phenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-7-33-21-12-13-22(18(4)16-21)25(30)23-24(20-10-8-19(9-11-20)17(2)3)29(15-14-28(5)6)27(32)26(23)31/h8-13,16-17,24,30H,7,14-15H2,1-6H3/b25-23+

InChI Key

XWWGHRPUFQYTQO-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O)C

Origin of Product

United States

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